molecular formula C16H28O2Si B8042993 Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane

Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane

Cat. No.: B8042993
M. Wt: 280.48 g/mol
InChI Key: QOGJMARMEUJDNF-UHFFFAOYSA-N
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Description

Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and two 3-cyclohexenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane typically involves the reaction of dimethylchlorosilane with 3-cyclohexenylmethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-cyclohexenylmethanol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides (e.g., HCl) or amines (e.g., NH3) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halosilanes or aminosilanes.

Scientific Research Applications

Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane involves the interaction of its silicon atom with various nucleophiles or electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles such as oxygen, nitrogen, or halogens. This interaction can lead to the formation of new silicon-based compounds with diverse chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxydimethylsilane: Similar in structure but lacks the cyclohexenyl groups.

    Diethoxydimethylsilane: Contains ethoxy groups instead of methoxy groups.

    Trimethoxymethylsilane: Contains three methoxy groups and one methyl group.

Uniqueness

Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane is unique due to the presence of the 3-cyclohexenylmethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2Si/c1-19(2,17-13-15-9-5-3-6-10-15)18-14-16-11-7-4-8-12-16/h3-5,7,15-16H,6,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGJMARMEUJDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OCC1CCC=CC1)OCC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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